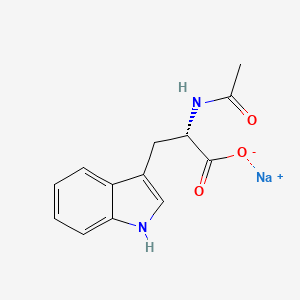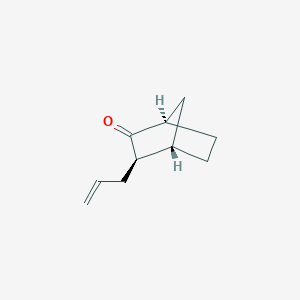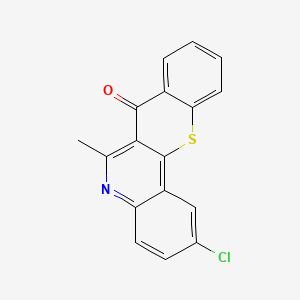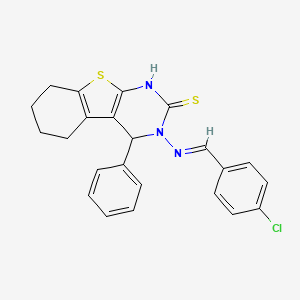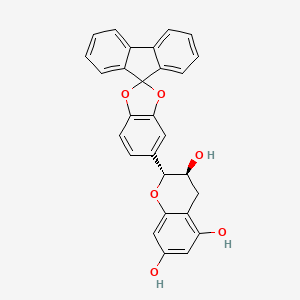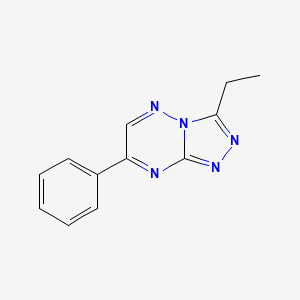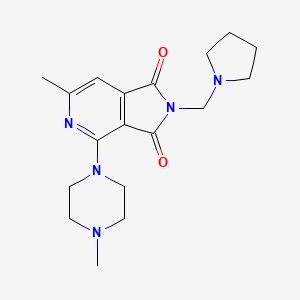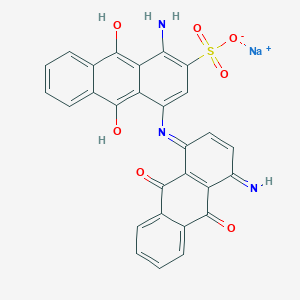
Propanoic acid, 2-(((1-(4-ethyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazin-6-yl)ethylidene)amino)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4567069, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a wide range of applications in the biological field .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reaction of pinene with an oxidizing agent to form the diol. The reaction conditions often include the use of solvents such as chloroform, methanol, or toluene, and the process is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol into hydrocarbons or other reduced forms.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1R,2R,3S,5R)-(-)-2,3-pinanediol can yield pinonic acid, while reduction can produce pinane .
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,5R)-2,3-Pinanediol: A stereoisomer with similar chemical properties but different stereochemistry.
Pinonic Acid: An oxidation product of (1R,2R,3S,5R)-(-)-2,3-pinanediol with distinct chemical properties.
Pinane: A reduction product of (1R,2R,3S,5R)-(-)-2,3-pinanediol with different functional groups.
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it valuable in applications requiring high stereochemical purity and selectivity .
Properties
CAS No. |
91119-66-3 |
|---|---|
Molecular Formula |
C17H22N2O5 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-[(Z)-1-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C17H22N2O5/c1-5-19-14-9-13(7-8-15(14)23-10-16(19)20)11(3)18-24-12(4)17(21)22-6-2/h7-9,12H,5-6,10H2,1-4H3/b18-11- |
InChI Key |
DAIMSYDEJRJHOR-WQRHYEAKSA-N |
Isomeric SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)/C(=N\OC(C)C(=O)OCC)/C |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C(=NOC(C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


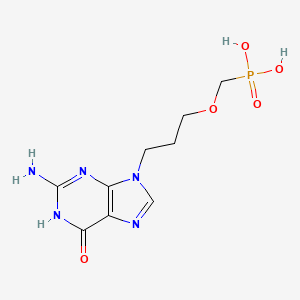
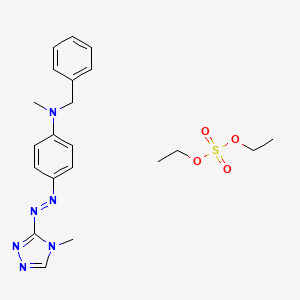
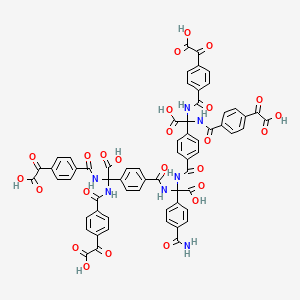
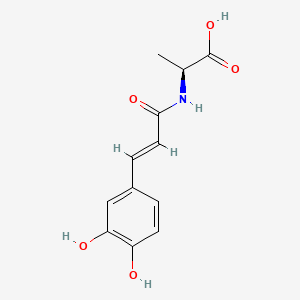
![2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12712946.png)
